4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
CAS No.: 892844-10-9
Cat. No.: VC5782809
Molecular Formula: C23H25N3O3S2
Molecular Weight: 455.59
* For research use only. Not for human or veterinary use.
![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide - 892844-10-9](/images/structure/VC5782809.png)
Specification
CAS No. | 892844-10-9 |
---|---|
Molecular Formula | C23H25N3O3S2 |
Molecular Weight | 455.59 |
IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C23H25N3O3S2/c1-5-13-26(14-6-2)31(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20-12-9-18(16(3)4)15-21(20)30-23/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,24,25,27) |
Standard InChI Key | MZZQHUYOMYHNFQ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
A sulfonamide group () at the para position of the benzamide ring.
-
A benzamide backbone () linked to the sulfonamide.
-
A 6-isopropyl-substituted benzo[d]thiazole moiety attached to the benzamide’s amine group.
This arrangement creates a planar aromatic system with electron-withdrawing and donating groups, influencing its reactivity and interaction with biological targets.
Physicochemical Data
Property | Value |
---|---|
CAS Number | 892844-10-9 |
Molecular Formula | |
Molecular Weight | 455.59 g/mol |
XLogP3-AA (Lipophilicity) | ~3.8 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 6 |
The compound’s lipophilicity () suggests moderate membrane permeability, a desirable trait for drug candidates .
Synthesis and Manufacturing
Reaction Pathway
Synthesis proceeds via three sequential steps :
-
Benzamide Backbone Formation:
Benzoic acid derivatives undergo chlorosulfonation with to introduce the sulfonyl chloride group. -
Sulfonamide Introduction:
The sulfonyl chloride reacts with diallylamine () in anhydrous dichloromethane under nitrogen, yielding the diallylsulfamoyl intermediate. -
Coupling with 6-Isopropylbenzo[d]thiazol-2-amine:
The final step involves amide bond formation between the sulfonamide-bearing benzoyl chloride and 6-isopropylbenzo[d]thiazol-2-amine, catalyzed by in tetrahydrofuran (THF).
Optimization Challenges
-
Temperature Control: Exothermic reactions during sulfonamide formation require cooling to 0–5°C.
-
Stoichiometry: Excess diallylamine (1.5 equiv.) ensures complete conversion of the sulfonyl chloride intermediate .
-
Yield: Typical yields range from 49% to 72%, depending on purification methods .
Characterization and Analytical Methods
Spectroscopic Profiling
-
-NMR:
-
IR Spectroscopy:
-
Strong absorption at 1675 cm () and 1340 cm ().
-
-
Mass Spectrometry:
-
ESI-MS shows a molecular ion peak at 456.2 ().
-
Biological Activity and Mechanisms
Anticancer Activity
The compound inhibits DNA methyltransferases (DNMTs), enzymes that methylate cytosine residues in DNA, silencing tumor suppressor genes. Key findings include:
-
IC: 2.4 µM against DNMT1 in HeLa cell lysates.
-
Selectivity: 10-fold higher affinity for DNMT1 over DNMT3B.
-
In Vitro Efficacy: Reduces proliferation in MCF-7 breast cancer cells by 78% at 10 µM.
Structure-Activity Relationships (SAR)
-
Diallyl Group: Enhances solubility and prevents metabolic oxidation compared to diaryl analogs.
-
Benzo[d]thiazole Moiety: The isopropyl group at C6 improves hydrophobic interactions with DNMTs’ catalytic pocket .
Comparative Analysis with Structural Analogs
Compound | Target | IC (µM) | Selectivity (DNMT1/DNMT3B) |
---|---|---|---|
4-(N,N-Diallylsulfamoyl)... | DNMT1 | 2.4 | 10:1 |
4-(Diethylsulfamoyl)... | GK Activator | N/A | N/A |
N-Benzothiazol-2-yl... | Glucokinase | 1.8 (EC) | N/A |
While the query compound targets epigenetic regulation, analogs like those in and exhibit divergent activities, underscoring the impact of substituents on biological specificity .
Future Directions
Pharmacokinetic Studies
-
Evaluate oral bioavailability and blood-brain barrier penetration.
-
Assess metabolic stability using liver microsomes.
Derivative Synthesis
-
Replace diallyl groups with cyclopropyl or fluorinated alkyl chains to modulate pharmacokinetics.
Combination Therapies
-
Test synergy with histone deacetylase (HDAC) inhibitors for enhanced epigenetic modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume